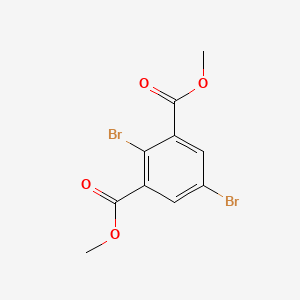

1-Indanone-5-carboxylic acid

概要

説明

1-Indanone-5-carboxylic acid is a chemical compound that is part of the indanone family, which are known for their various biological activities. The compound is structurally related to indazole and indan carboxylic acids, which have been studied for their anti-inflammatory properties. The synthesis and study of such compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds, such as 4,5,6,7-tetrahydroindazole-5-carboxylic acids, involves the condensation between phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate . Another method for synthesizing antiinflammatory 4-aroyl-1-indancarboxylic acids starts from 4-aroyl-1-indanones and involves a one-carbon homologation reaction using p-toluenesulfonylmethylisocyanide . Additionally, superacidic trifluoromethanesulfonic acid has been used to induce the synthesis of 1-indanone derivatives through Friedel-Crafts cycli-acyalkylation of aromatics with unsaturated carboxylic acids .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been characterized by spectroscopic methods and confirmed by single crystal X-ray diffraction studies . These studies provide insights into the bond lengths, angles, and crystal packing, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactions involving indanone and indazole derivatives are diverse. For instance, the synthesis of 1H-indazole-[3-14C]carboxylic acid involves aromatic nucleophilic substitution, decarbethoxylation, and aniline nitrosation/cyclization . The homologation of carboxylic acids to produce homologated acids or esters is another example of the chemical transformations that can be applied to the indanone family .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-indanone-5-carboxylic acid and its derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acid and substituents on the indanone ring affect their solubility, acidity, and potential for forming hydrogen bonds and other intermolecular interactions. The antiinflammatory activity of these compounds is also a significant chemical property, with some enantiomers showing higher activity than others .

科学的研究の応用

Antiviral and Antibacterial Agents

- Methods of Application : Various synthetic methods have been employed, including the Nazarov reaction, which utilizes α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids .

Anticancer Drugs

- Methods of Application : Synthesis methods include the Nazarov reaction and other non-conventional techniques .

Alzheimer’s Disease Treatment

Cardiovascular Drugs

- Methods of Application : Various synthetic routes, including the Nazarov reaction, have been investigated .

Insecticides, Fungicides, and Herbicides

Hepatitis C Treatment

Safety And Hazards

The safety information for 1-Indanone-5-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

1-Indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications . Future research may focus on developing new synthetic methods and exploring further applications of these compounds.

Relevant Papers The papers retrieved provide valuable information on the synthesis, properties, and applications of 1-indanones . They highlight the versatile reactivity of these compounds and their potential in various fields, including medicine and agriculture .

特性

IUPAC Name |

1-oxo-2,3-dihydroindene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLCLJRVOCBDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627016 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Indanone-5-carboxylic acid | |

CAS RN |

3470-45-9 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)